molecular formula C13H24N2O2 B2466613 tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate CAS No. 2167289-18-9

tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate

Cat. No.: B2466613
CAS No.: 2167289-18-9
M. Wt: 240.347
InChI Key: FABAUHBYEZTXPP-UHFFFAOYSA-N
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Description

tert-Butyl ((6-azaspiro[34]octan-5-yl)methyl)carbamate is a chemical compound with a unique spirocyclic structure

Scientific Research Applications

tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its unique structure.

Safety and Hazards

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . Specific hazard statements and precautionary statements were not provided in the retrieved data .

Preparation Methods

The synthesis of tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate can be compared with other spirocyclic compounds such as:

    tert-Butyl ((6-azaspiro[3.4]octan-8-yl)methyl)carbamate: This compound has a similar structure but differs in the position of the spirocyclic ring.

    tert-Butyl ((6-azaspiro[3.4]octan-2-yl)methyl)carbamate: Another similar compound with variations in the spirocyclic ring position.

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(6-azaspiro[3.4]octan-5-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-10-13(5-4-6-13)7-8-14-10/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABAUHBYEZTXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2(CCC2)CCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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